![molecular formula C22H30F3N3O7 B12100917 [1-(2-Methoxycarbonylpyrrolidin-1-yl)-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium;2,2,2-trifluoroacetate](/img/structure/B12100917.png)
[1-(2-Methoxycarbonylpyrrolidin-1-yl)-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium;2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [1-(2-Methoxycarbonylpyrrolidin-1-yl)-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium;2,2,2-trifluoroacetate is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrrolidine ring, a hexanoyl chain, and a trifluoroacetate counterion, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Methoxycarbonylpyrrolidin-1-yl)-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium;2,2,2-trifluoroacetate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Attachment of the Hexanoyl Chain: The hexanoyl chain is introduced via an acylation reaction, where the pyrrolidine ring reacts with a hexanoyl chloride in the presence of a base such as triethylamine.
Introduction of the Phenylmethoxycarbonyl Group: This step involves the protection of the amino group with a phenylmethoxycarbonyl chloride, typically under basic conditions.
Formation of the Trifluoroacetate Salt: The final step is the formation of the trifluoroacetate salt by reacting the compound with trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Alcohols and reduced amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicine, the compound has potential applications as a drug candidate or a drug delivery agent. Its ability to interact with biological targets makes it a promising candidate for therapeutic development.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [1-(2-Methoxycarbonylpyrrolidin-1-yl)-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium;2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
[1-(2-Methoxycarbonylpyrrolidin-1-yl)-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium: Lacks the trifluoroacetate counterion.
[1-(2-Methoxycarbonylpyrrolidin-1-yl)-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium;acetate: Contains an acetate counterion instead of trifluoroacetate.
Uniqueness
The presence of the trifluoroacetate counterion in [1-(2-Methoxycarbonylpyrrolidin-1-yl)-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium;2,2,2-trifluoroacetate enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C22H30F3N3O7 |
|---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
[1-(2-methoxycarbonylpyrrolidin-1-yl)-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C20H29N3O5.C2HF3O2/c1-27-19(25)17-11-7-13-23(17)18(24)16(21)10-5-6-12-22-20(26)28-14-15-8-3-2-4-9-15;3-2(4,5)1(6)7/h2-4,8-9,16-17H,5-7,10-14,21H2,1H3,(H,22,26);(H,6,7) |
InChI Key |
QLJKXVRIDFDQFV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)[NH3+].C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



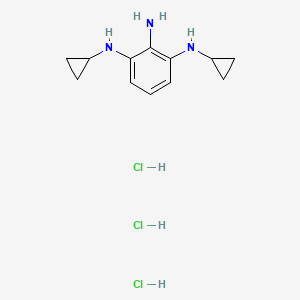

![Ethyl (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B12100857.png)
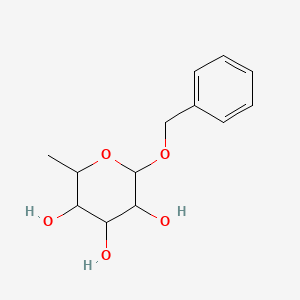
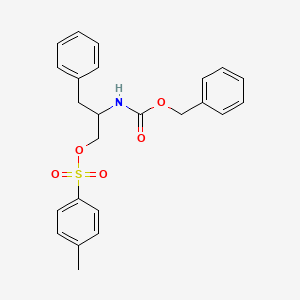
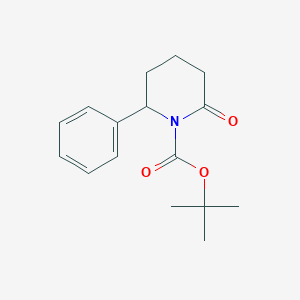


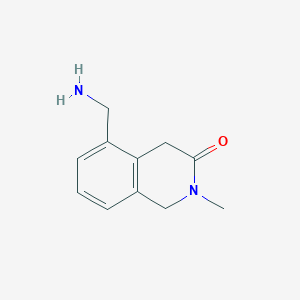
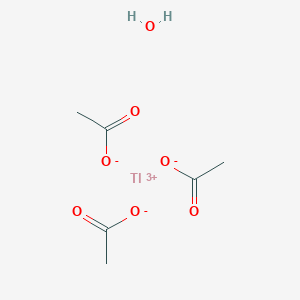
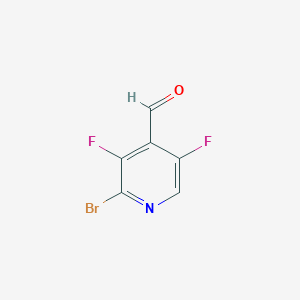
![1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;triphenylphosphane](/img/structure/B12100932.png)
![1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid](/img/structure/B12100937.png)
